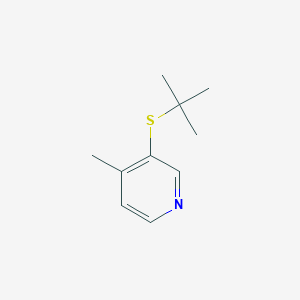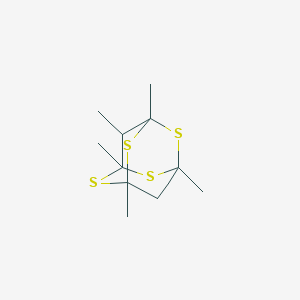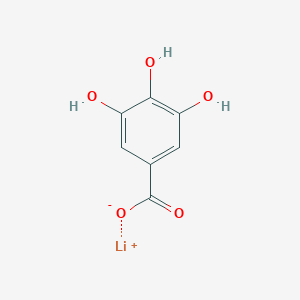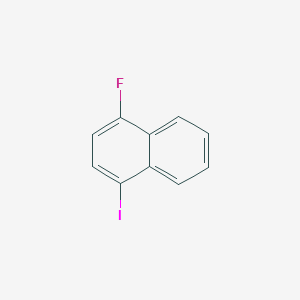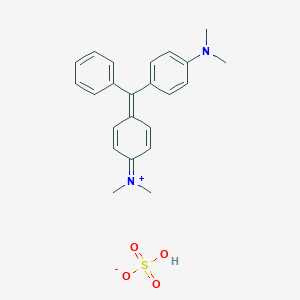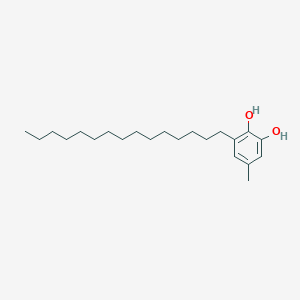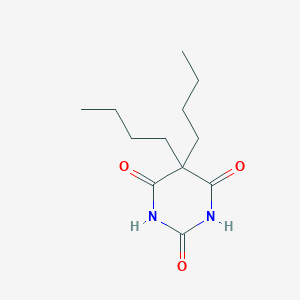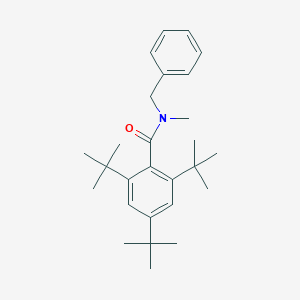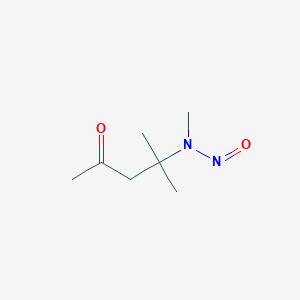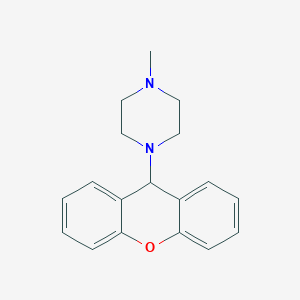
1-Methyl-4-(9h-xanthen-9-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(9h-xanthen-9-yl)piperazine is a chemical compound that belongs to the family of xanthenes. It is a fluorescent dye that has been widely used in scientific research for various applications. The compound is also known as Rhodamine B base and has a molecular formula of C21H22N2O3.
Mechanism Of Action
The mechanism of action of 1-Methyl-4-(9h-xanthen-9-yl)piperazine is based on its fluorescent properties. The compound has a high quantum yield and excitation/emission spectra that make it an ideal fluorescent probe. When the compound is excited with light of a specific wavelength, it emits light of a different wavelength. This property is used to detect the presence of biological molecules.
Biochemical And Physiological Effects
1-Methyl-4-(9h-xanthen-9-yl)piperazine has no known biochemical or physiological effects. It is considered to be a safe compound that does not interact with biological systems.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Methyl-4-(9h-xanthen-9-yl)piperazine is its high quantum yield and photostability. This makes it an ideal fluorescent probe for long-term experiments. However, the compound has some limitations such as its tendency to aggregate in aqueous solutions and its sensitivity to pH changes.
Future Directions
There are several future directions for the use of 1-Methyl-4-(9h-xanthen-9-yl)piperazine in scientific research. One potential application is in the development of new fluorescent probes for detecting specific biological molecules. Another direction is the use of the compound in the development of new imaging techniques for studying biological systems. Additionally, the compound could be used in the development of new diagnostic tools for detecting diseases.
Synthesis Methods
The synthesis of 1-Methyl-4-(9h-xanthen-9-yl)piperazine involves the reaction between 9H-xanthene-9-carboxylic acid and 1-methylpiperazine in the presence of a dehydrating agent. The reaction leads to the formation of 1-Methyl-4-(9h-xanthen-9-yl)piperazine as a yellowish powder.
Scientific Research Applications
1-Methyl-4-(9h-xanthen-9-yl)piperazine has been widely used in scientific research for various applications. It is commonly used as a fluorescent probe for detecting biological molecules such as proteins, nucleic acids, and lipids. The compound has also been used as a staining agent for various biological samples including cells, tissues, and microorganisms.
properties
CAS RN |
19178-84-8 |
|---|---|
Product Name |
1-Methyl-4-(9h-xanthen-9-yl)piperazine |
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-methyl-4-(9H-xanthen-9-yl)piperazine |
InChI |
InChI=1S/C18H20N2O/c1-19-10-12-20(13-11-19)18-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)18/h2-9,18H,10-13H2,1H3 |
InChI Key |
XLJHWPSAOJRZQK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Canonical SMILES |
CN1CCN(CC1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Other CAS RN |
19178-84-8 |
synonyms |
1-methyl-4-(9H-xanthen-9-yl)piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



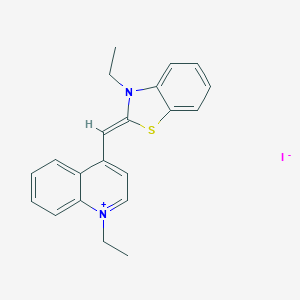
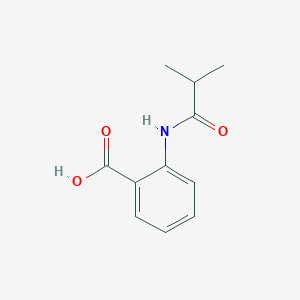
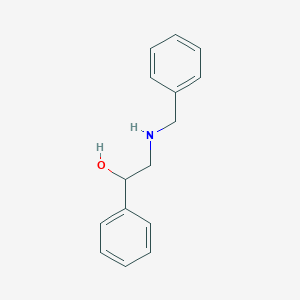
![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)
